molecular formula C9H9BrFNO B8608079 3-(2-Bromo-5-fluorophenoxy)azetidine

3-(2-Bromo-5-fluorophenoxy)azetidine

Cat. No.: B8608079
M. Wt: 246.08 g/mol
InChI Key: OMHAYYUPWSITCW-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenoxy)azetidine is an azetidine derivative featuring a bromo-fluorinated aromatic substituent. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and versatility in medicinal chemistry and materials science. The 2-bromo-5-fluorophenoxy group in this compound introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenoxy)azetidine

InChI

InChI=1S/C9H9BrFNO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

OMHAYYUPWSITCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share core azetidine frameworks but differ in substituent type, position, and functional groups:

Table 1: Structural Comparison of Azetidine Derivatives
Compound Name CAS Number Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Bromo-4-chlorophenoxy)azetidine 954225-69-5 2-Bromo, 4-chloro phenoxy C₉H₈BrClNO ~262.53 (calc.) Chlorine instead of fluorine at C4
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 937619-34-6 5-Bromo, 2-fluoro benzyl C₁₀H₁₁BrFN 244.10 Methyl linker instead of ether oxygen
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine N/A 2-Bromo, 5-methoxy benzyl C₁₁H₁₃BrNO ~277.14 (calc.) Methoxy group at C5; methyl linker
3-(Fluoromethyl)azetidine hydrochloride 1642298-59-6 Fluoromethyl group C₄H₈FClN 140.56 Simple fluoromethyl substitution

Physicochemical and Electronic Properties

Table 2: Calculated and Experimental Properties
Compound XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Complexity Index
3-(2-Bromo-5-fluorophenoxy)azetidine ~2.8 1 3 ~21 ~180
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 2.6 1 2 12 172
3-(2-Bromo-4-chlorophenoxy)azetidine ~3.1 1 3 ~21 ~185
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine ~2.9 1 2 ~15 ~190

*XLogP3: Predicted lipophilicity; higher values indicate greater hydrophobicity.

Key Observations:

Substituent Effects on Lipophilicity: The phenoxy-substituted derivatives (e.g., 3-(2-Bromo-4-chlorophenoxy)azetidine) exhibit higher XLogP3 values compared to benzyl-linked analogs due to reduced polarity from the ether oxygen . Methoxy groups (e.g., 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine) slightly increase hydrophilicity compared to halogens but retain moderate lipophilicity .

Methyl linkers (e.g., 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine) increase rotational freedom, which may reduce conformational rigidity compared to ether-linked analogs .

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